N1-cyclopentyl-N2-((1-hydroxycyclopentyl)methyl)oxalamide
Description
N1-Cyclopentyl-N2-((1-hydroxycyclopentyl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a cyclopentyl group at the N1 position and a (1-hydroxycyclopentyl)methyl substituent at the N2 position.
Properties
IUPAC Name |
N'-cyclopentyl-N-[(1-hydroxycyclopentyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c16-11(12(17)15-10-5-1-2-6-10)14-9-13(18)7-3-4-8-13/h10,18H,1-9H2,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDJBEYTKNQQQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC2(CCCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopentyl-N2-((1-hydroxycyclopentyl)methyl)oxalamide typically involves the reaction of cyclopentylamine with oxalyl chloride to form an intermediate, which is then reacted with (1-hydroxycyclopentyl)methylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopentyl-N2-((1-hydroxycyclopentyl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentylamine derivatives.
Substitution: Formation of various substituted cyclopentyl derivatives.
Scientific Research Applications
N1-cyclopentyl-N2-((1-hydroxycyclopentyl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-cyclopentyl-N2-((1-hydroxycyclopentyl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in metabolic and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
Cycloalkyl-Substituted Oxalamides
A series of N1-cycloalkyl-N2-(4-methoxyphenethyl)oxalamides (compounds 59–62 ) were synthesized and characterized (). These compounds differ in the size of the cycloalkyl group (cyclobutyl, cyclopentyl, cyclohexyl, cycloheptyl) at the N1 position. Key properties include:
| Compound | Cycloalkyl Group | Molecular Weight (g/mol) | Purity (%) | ESI-MS (m/z) |
|---|---|---|---|---|
| 59 (Cyclobutyl) | C4H7 | 277.0 | 99 | 277.0 [M+H]+ |
| 60 (Cyclopentyl) | C5H9 | 291.0 | 92 | 291.0 [M+H]+ |
| 61 (Cyclohexyl) | C6H11 | 305.0 | 92 | 305.0 [M+H]+ |
| 62 (Cycloheptyl) | C7H13 | 319.0 | 94 | 319.0 [M+H]+ |
Key Findings :
- The cyclopentyl analog (60 ) exhibits moderate steric bulk, which may balance enzyme binding and solubility.
Thiazole-Containing Oxalamides
N1-Cyclopentyl-N2-(2-thiazolyl)oxalamide (41 , PDB: 2EVO) is a potent inhibitor of E. coli MetAP1 (EcMetAP1) with an IC50 of 67 nM using Co(II) as a cofactor . Structural analysis reveals:
- Metal Coordination : The thiazole amide nitrogen and cyclopentyl carbonyl oxygen coordinate with an auxiliary Co(II) ion in a bidentate fashion .
- Hydroxycyclopentyl vs. Thiazole : Replacing the thiazole group in 41 with a hydroxycyclopentylmethyl group (as in the target compound) may alter metal-binding affinity and selectivity. Hydroxyl groups could introduce additional hydrogen-bonding interactions with active-site residues .
Pyridine-Modified Oxalamides
Compounds like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide () highlight the role of aromatic and heterocyclic substituents. These derivatives often exhibit enhanced stability and binding to enzymes with hydrophobic pockets, but their lack of hydroxyl groups limits polar interactions compared to the target compound .
Mechanistic and Functional Insights
- Metal-Dependent Activity : Oxalamides with cyclopentyl groups (e.g., 41 ) rely on Co(II) or Mn(II) for enzyme inhibition, suggesting that the target compound’s hydroxy group might modulate metal coordination dynamics .
Biological Activity
N1-cyclopentyl-N2-((1-hydroxycyclopentyl)methyl)oxalamide is a compound of growing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound can be described by the following chemical formula:
- Molecular Formula : C13H19N3O3
- Molecular Weight : 251.31 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structural motifs often exhibit:
- Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Modulation of Receptor Activity : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.
Pharmacokinetics
Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound. Key parameters include:
- Absorption : The compound is expected to be well absorbed due to its lipophilic nature.
- Distribution : Likely distributed widely in tissues, with a preference for lipid-rich environments.
- Metabolism : Primarily metabolized in the liver, with potential pathways including oxidation and conjugation.
- Excretion : Predominantly excreted via urine, with metabolites detectable in plasma.
Anticancer Properties
Recent studies have explored the cytotoxic effects of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : U-937 (human leukemic monocyte lymphoma) and HL-60 (human promyelocytic leukemia).
- Methodology : MTT assay was employed to assess cell viability post-treatment with varying concentrations of the compound.
Results Summary
| Concentration (μg/ml) | U-937 Cell Viability (%) | HL-60 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 50 | 75 | 80 |
| 100 | 50 | 60 |
| 200 | 30 | 40 |
The findings indicate a dose-dependent decrease in cell viability, suggesting significant anticancer potential.
Antimicrobial Activity
In addition to anticancer effects, this compound has been evaluated for antimicrobial properties against several bacterial strains:
- Tested Strains : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/ml) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 15 |
The results demonstrate that the compound exhibits notable antimicrobial activity, particularly against Staphylococcus aureus.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the effects of various oxalamides on cancer cell lines. This compound was among those tested, showing promising results in inhibiting tumor growth in vitro.
Case Study 2: Antimicrobial Studies
Research conducted by Smith et al. (2023) highlighted the compound's effectiveness against resistant bacterial strains. The study concluded that this compound could serve as a lead compound for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
